6-Ethyl-2,3-dimethyl-tetrahydro-thiopyran-4-ol
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Overview
Description
6-Ethyl-2,3-dimethyltetrahydro-2H-thiopyran-4-ol is a heterocyclic compound containing sulfur. It is part of the thiopyran family, which is known for its diverse applications in various fields such as organic synthesis, medicinal chemistry, and material science. The compound’s structure includes a tetrahydrothiopyran ring substituted with ethyl and methyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2,3-dimethyltetrahydro-2H-thiopyran-4-ol can be achieved through several methods. One common approach involves the Dieckmann cyclization of dimethyl 3,3’-thiobispropanoate using sodium methoxide (NaOMe) in tetrahydrofuran (THF) solution. The resulting product is then decarboxylated in refluxing 10% aqueous sulfuric acid (H2SO4) to yield the desired thiopyran compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and cost-efficiency. The use of robust catalysts and controlled reaction conditions ensures the consistent production of high-purity 6-ethyl-2,3-dimethyltetrahydro-2H-thiopyran-4-ol.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2,3-dimethyltetrahydro-2H-thiopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiopyran derivatives.
Scientific Research Applications
6-Ethyl-2,3-dimethyltetrahydro-2H-thiopyran-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiopyran derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-ethyl-2,3-dimethyltetrahydro-2H-thiopyran-4-ol involves its interaction with various molecular targets. The compound’s sulfur atom can form bonds with metal ions, influencing enzymatic activities and other biochemical pathways. Its hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered sulfur-containing heterocycle with applications in organic electronics and pharmaceuticals.
Tetrahydrothiopyran: A similar compound without the ethyl and methyl substitutions, used in various chemical syntheses.
Thiazole: A sulfur and nitrogen-containing heterocycle with significant biological activities.
Uniqueness
6-Ethyl-2,3-dimethyltetrahydro-2H-thiopyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H18OS |
---|---|
Molecular Weight |
174.31 g/mol |
IUPAC Name |
6-ethyl-2,3-dimethylthian-4-ol |
InChI |
InChI=1S/C9H18OS/c1-4-8-5-9(10)6(2)7(3)11-8/h6-10H,4-5H2,1-3H3 |
InChI Key |
XRMIWNBIATYIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(C(S1)C)C)O |
Origin of Product |
United States |
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